Para-Substitution Pattern on Anilide Ring: Structural Basis for On-Target Binding
The para-substituted 2-oxopiperidin-1-yl phenyl group present in 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is structurally analogous to the P4 moiety found in the highly optimized factor Xa inhibitor apixaban and in anthranilamide lead compound 28 [1]. In the anthranilamide factor Xa inhibitor series, the para-phenylpiperidinone P4 group contributed to potent FXa inhibition (Ki = 0.08 nM for compound 28) with oral bioavailability comparable to apixaban [1]. By contrast, the meta-substituted isomer 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide would position the oxopiperidinyl group differently in the binding pocket, likely resulting in altered potency profiles. While direct head-to-head biochemical comparison data for the para- versus meta-isomer pair are not publicly available for this specific compound, the class-level SAR from the anthranilamide series [1] strongly supports the superiority of the para configuration.
| Evidence Dimension | Substitution position on anilide ring (binding geometry determinant) |
|---|---|
| Target Compound Data | Para-substituted (4-position) oxopiperidin-1-yl on phenyl ring |
| Comparator Or Baseline | Meta-substituted analog: 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide; Para-substituted anthranilamide 28 (FXa Ki = 0.08 nM) [1] |
| Quantified Difference | Para-substituted anthranilamides in the FXa series exhibit Ki values in the sub-nanomolar range [1]; individual potency data for the meta isomer pair is not available. |
| Conditions | Factor Xa enzymatic assay (anthranilamide series); structural comparison by isosteric replacement |
Why This Matters
The para-substitution pattern aligns with the binding pose of clinically validated FXa inhibitors; procurement of the correct regioisomer is essential for SAR continuity and target engagement.
- [1] Corte, J.R. et al. (2008) Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & Medicinal Chemistry Letters, 18(9), 2845-2849. DOI: 10.1016/j.bmcl.2008.03.082. View Source
